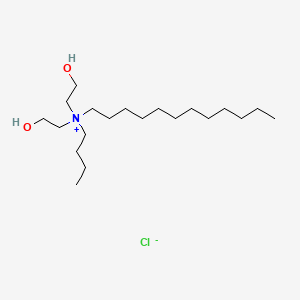
Butyldodecylbis(2-hydroxyethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 299-867-8, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature range of 0-5°C. The product is then purified by recrystallization from methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature and pH levels, and the use of advanced filtration and drying techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals add to monomers like styrene, methyl methacrylate, and acrylonitrile, leading to the formation of polymers.
Copolymerization: It can also initiate copolymerization reactions between different monomers to produce copolymers with desired properties.
Common Reagents and Conditions
Reagents: Monomers such as styrene, methyl methacrylate, acrylonitrile.
Conditions: The decomposition of 2,2’-azobis(2-methylpropionitrile) typically occurs at temperatures ranging from 60-80°C in the presence of the monomers.
Major Products
The major products formed from these reactions are polymers and copolymers, which are used in various applications such as plastics, adhesives, and coatings.
Aplicaciones Científicas De Investigación
2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers and copolymers.
Material Science: The compound is used in the development of new materials with specific properties, such as high strength and thermal stability.
Biomedical Research: It is employed in the preparation of polymeric materials for drug delivery systems and tissue engineering.
Industrial Applications: The compound is used in the production of plastics, adhesives, and coatings, contributing to the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals initiate the polymerization process by reacting with monomers, leading to the formation of polymer chains. The molecular targets are the double bonds in the monomers, and the pathways involved include radical addition and chain propagation.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in emulsion polymerization.
Azobisisobutyronitrile: Similar in structure and function to 2,2’-azobis(2-methylpropionitrile).
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency in initiating polymerization reactions at relatively low temperatures. It also offers better control over the polymerization process, resulting in polymers with more uniform properties.
Propiedades
Número CAS |
93917-87-4 |
|---|---|
Fórmula molecular |
C20H44ClNO2 |
Peso molecular |
366.0 g/mol |
Nombre IUPAC |
butyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C20H44NO2.ClH/c1-3-5-7-8-9-10-11-12-13-14-16-21(17-19-22,18-20-23)15-6-4-2;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WADNZJUGYHWZKN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](CCCC)(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


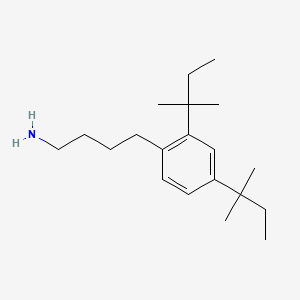
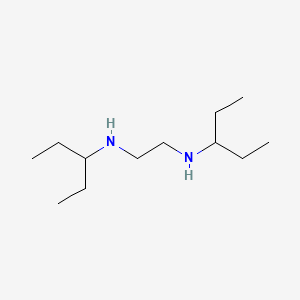

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
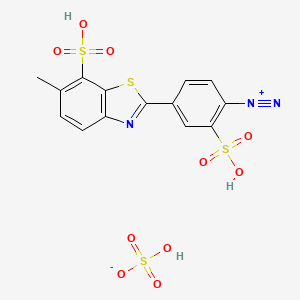
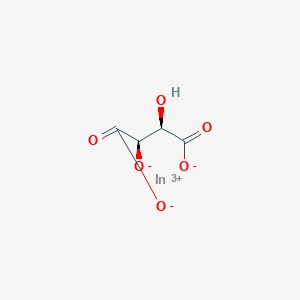
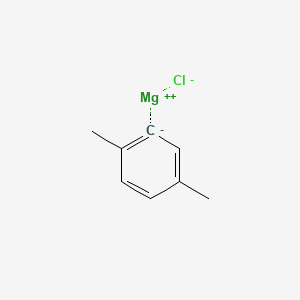
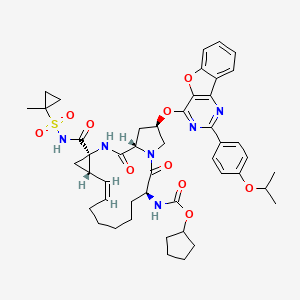
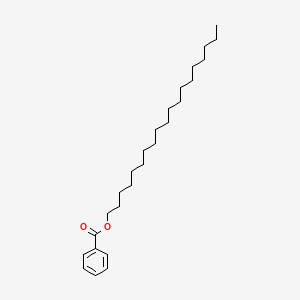
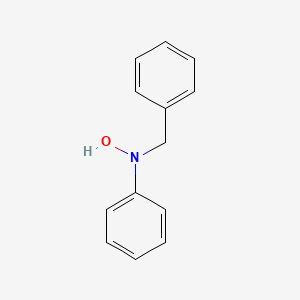
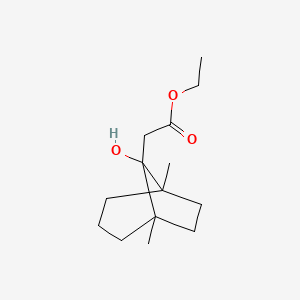
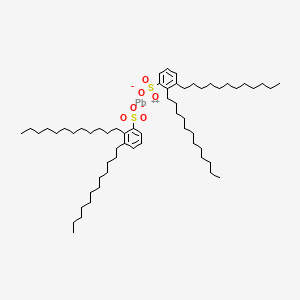
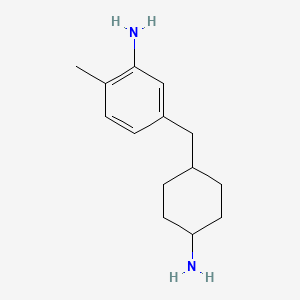
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
